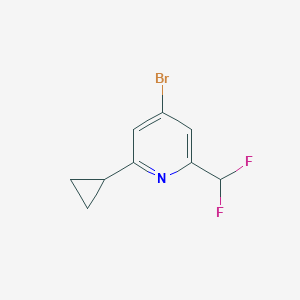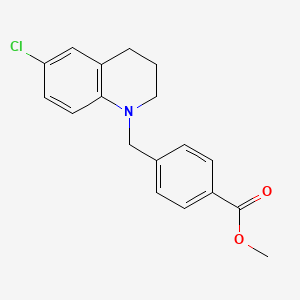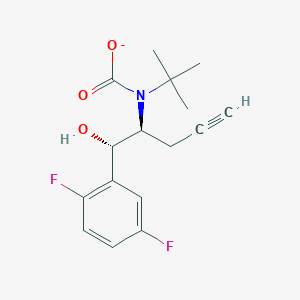
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a difluorophenyl group, and a hydroxypentynyl moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate typically involves multiple steps, including the formation of the hydroxypentynyl moiety and the introduction of the difluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl or difluorophenyl groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific enzymes or receptors. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a pharmacological setting, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl)carbamate can be compared to other compounds with similar structural features, such as those containing tert-butyl groups or difluorophenyl groups. Its uniqueness lies in the specific combination of these groups and the resulting chemical properties. Similar compounds might include tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxyhex-4-yn-2-yl)carbamate or tert-Butyl((1S,2S)-1-(2,5-difluorophenyl)-1-hydroxybut-4-yn-2-yl)carbamate, which differ in the length of the carbon chain.
Eigenschaften
Molekularformel |
C16H18F2NO3- |
|---|---|
Molekulargewicht |
310.32 g/mol |
IUPAC-Name |
N-tert-butyl-N-[(1S,2S)-1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C16H19F2NO3/c1-5-6-13(19(15(21)22)16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,21,22)/p-1/t13-,14-/m0/s1 |
InChI-Schlüssel |
HSHHYKFBPLWCAH-KBPBESRZSA-M |
Isomerische SMILES |
CC(C)(C)N([C@@H](CC#C)[C@H](C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)N(C(CC#C)C(C1=C(C=CC(=C1)F)F)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B12827557.png)
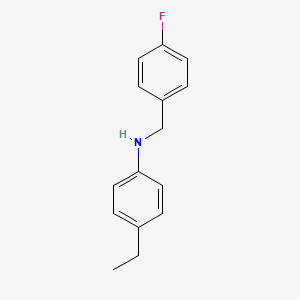
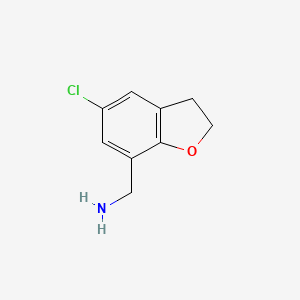
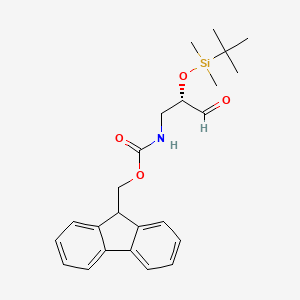
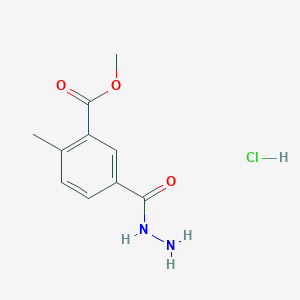
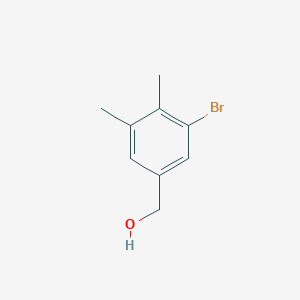
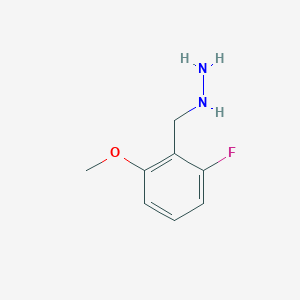
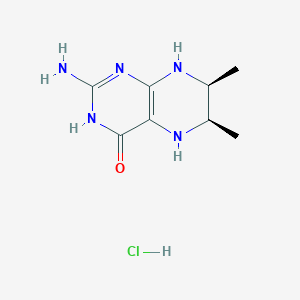
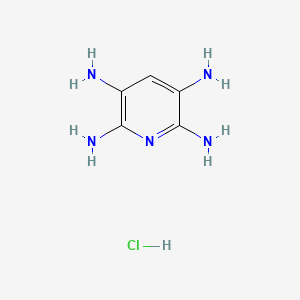
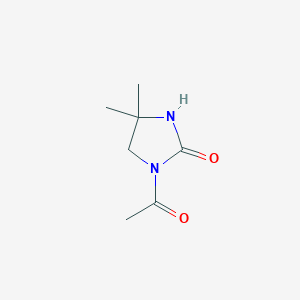
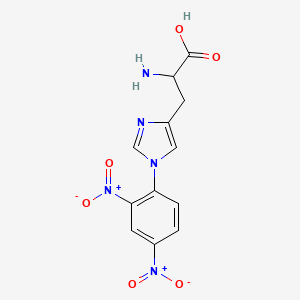
![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)
